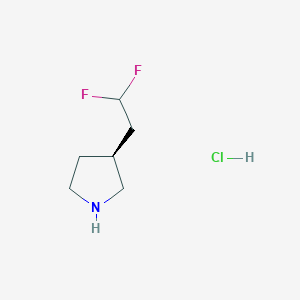(S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride
CAS No.:
Cat. No.: VC13830283
Molecular Formula: C6H12ClF2N
Molecular Weight: 171.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H12ClF2N |
|---|---|
| Molecular Weight | 171.61 g/mol |
| IUPAC Name | (3S)-3-(2,2-difluoroethyl)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C6H11F2N.ClH/c7-6(8)3-5-1-2-9-4-5;/h5-6,9H,1-4H2;1H/t5-;/m0./s1 |
| Standard InChI Key | XWHBRSJOWFYLEX-JEDNCBNOSA-N |
| Isomeric SMILES | C1CNC[C@@H]1CC(F)F.Cl |
| SMILES | C1CNCC1CC(F)F.Cl |
| Canonical SMILES | C1CNCC1CC(F)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride consists of a five-membered pyrrolidine ring with a 2,2-difluoroethyl group at the third carbon position. The (S)-configuration at the chiral center ensures enantiomeric specificity, which is critical for interactions with biological targets. The hydrochloride salt enhances aqueous solubility, a property vital for pharmaceutical formulations .
Key Structural Features:
-
Pyrrolidine Core: A saturated heterocyclic amine providing conformational rigidity.
-
Difluoroethyl Substituent: The -CF2CH3 group introduces electronegativity and lipophilicity, modulating membrane permeability.
-
Chirality: The (S)-enantiomer dictates stereoselective binding to biological receptors.
Physicochemical Parameters
While direct experimental data for this compound is limited, inferences can be drawn from structurally analogous compounds. For instance, (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride (CAS 2639960-45-3) has a molecular weight of 189.61 g/mol and a purity of 95% . By comparison, the difluoroethyl analog likely exhibits a slightly lower molecular weight (~180–185 g/mol) due to reduced fluorine content.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride typically involves multi-step processes to achieve stereochemical control and functional group incorporation. A plausible route includes:
-
Pyrrolidine Functionalization: Starting from a commercially available pyrrolidine derivative, such as (S)-3-hydroxypyrrolidine, the difluoroethyl group is introduced via nucleophilic substitution or fluorination reactions.
-
Fluorination: Electrophilic fluorinating agents (e.g., Selectfluor®) or halogen exchange reactions install the difluoroethyl moiety.
-
Salt Formation: Treatment with hydrochloric acid converts the free base into the hydrochloride salt, improving crystallinity and stability.
Challenges and Optimization
-
Stereochemical Purity: Asymmetric synthesis or chiral resolution techniques are required to isolate the (S)-enantiomer.
-
Fluorine Incorporation: Achieving regioselective difluorination demands precise control of reaction conditions (e.g., temperature, solvent polarity).
-
Yield Improvement: Catalytic methods, such as transition metal-mediated couplings, may enhance efficiency.
Pharmacological Profile
Mechanism of Action
Fluorinated pyrrolidines often exhibit bioactivity through interactions with central nervous system (CNS) receptors or enzymatic targets. For example, (3R)-3-(2,2-difluoroethoxy)pyrrolidine hydrochloride (PubChem CID 82005286) has been studied for its potential neuropharmacological effects . By analogy, (S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride may modulate:
-
G-Protein-Coupled Receptors (GPCRs): Dopamine or serotonin receptors due to structural similarities to known ligands.
-
Enzyme Inhibition: Fluorine’s electronegativity could enhance binding to catalytic sites of kinases or proteases.
Preclinical Data
While specific studies on this compound are scarce, related analogs demonstrate:
-
Blood-Brain Barrier Penetration: Enhanced by lipophilic fluorinated groups.
-
Metabolic Stability: Resistance to cytochrome P450-mediated degradation due to fluorine’s steric and electronic effects.
Applications in Drug Discovery
Case Study: Comparison with Trifluoroethyl Analogs
The trifluoroethyl derivative (CAS 2639960-45-3) exhibits higher lipophilicity (LogP ~1.5) compared to the difluoroethyl variant (estimated LogP ~1.2), potentially affecting tissue distribution .
Comparative Analysis of Fluorinated Pyrrolidines
Future Perspectives
Research Directions
-
Structure-Activity Relationships (SAR): Systematic variation of fluorine position and stereochemistry.
-
Prodrug Development: Ester or amide derivatives to enhance oral bioavailability.
-
Targeted Delivery: Nanoparticle encapsulation for site-specific action.
Regulatory Considerations
-
Toxicology Studies: Acute and chronic toxicity profiling to meet FDA/EMA guidelines.
-
Synthetic Scalability: Transitioning from lab-scale to industrial production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume